molecular formula C8H10NNaO3S B1592467 Sodium 5-amino-2,4-dimethylbenzenesulfonate CAS No. 64501-84-4

Sodium 5-amino-2,4-dimethylbenzenesulfonate

Cat. No. B1592467
CAS RN: 64501-84-4
M. Wt: 223.23 g/mol
InChI Key: ZETYURDDFWHYDN-UHFFFAOYSA-M
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Description

Sodium 5-amino-2,4-dimethylbenzenesulfonate is a chemical compound with the formula C8H10NNaO3S . It is also known by its CAS number 64501-84-4 .


Molecular Structure Analysis

The molecular structure of Sodium 5-amino-2,4-dimethylbenzenesulfonate consists of a benzene ring substituted with two methyl groups, an amino group, and a sulfonate group . The sodium ion is associated with the sulfonate group, forming an ionic bond .


Physical And Chemical Properties Analysis

The molecular weight of Sodium 5-amino-2,4-dimethylbenzenesulfonate is 223.22 . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Battery Technology

Field : Electrochemistry

Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate is used in the development of advanced electrolytes for Sodium-ion batteries (NIBs) .

Method : The compound is used in the Red Moon method for molecular structure design of the Solid Electrolyte Interphase (SEI) layer . This involves the use of Sodium 5-amino-2,4-dimethylbenzenesulfonate as an additive in propylene carbonate (PC)-based electrolyte solution .

Results : The addition of Sodium 5-amino-2,4-dimethylbenzenesulfonate effectively passivates the hard-carbon electrode, enhancing the capacity and cyclability of NIBs . The performance is sensitive at low concentration .

Anti-Inflammatory Research

Field : Medicinal Chemistry

Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate is used in the synthesis of pyrimidine derivatives for their potential anti-inflammatory effects .

Method : The compound is used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives . These compounds are then evaluated for their inhibitory effects against immune-induced nitric oxide generation .

Results : The synthesized pyrimidine derivatives have shown potential as anti-inflammatory agents .

Synthesis of Organosulfur Compounds

Field : Organic Chemistry

Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate can be used in the synthesis of organosulfur compounds .

Method : Sodium sulfinates, such as Sodium 5-amino-2,4-dimethylbenzenesulfonate, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Results : Substantial progress has been made over the last decade in the utilization of sodium sulfinates. They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Custom Synthesis

Field : Industrial Chemistry

Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate can be used in custom synthesis for various industrial applications .

Method : The specific methods of application would depend on the particular synthesis process and the desired end product .

Results : The outcomes would vary based on the specific synthesis process and the intended use of the end product .

Synthesis of Organosulfur Compounds

Field : Organic Chemistry

Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate can be used in the synthesis of organosulfur compounds .

Method : Sodium sulfinates, such as Sodium 5-amino-2,4-dimethylbenzenesulfonate, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Results : Substantial progress has been made over the last decade in the utilization of sodium sulfinates. They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Custom Synthesis

Field : Industrial Chemistry

Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate can be used in custom synthesis for various industrial applications .

Method : The specific methods of application would depend on the particular synthesis process and the desired end product .

Results : The outcomes would vary based on the specific synthesis process and the intended use of the end product .

properties

IUPAC Name

sodium;5-amino-2,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETYURDDFWHYDN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635650
Record name Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-amino-2,4-dimethylbenzenesulfonate

CAS RN

64501-84-4
Record name Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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